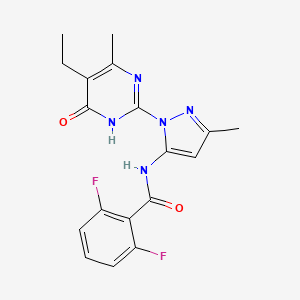

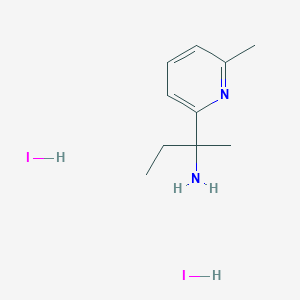

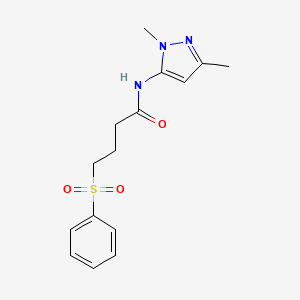

![molecular formula C21H31N3O4S2 B2519967 1-({1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)-3-methylpiperidine CAS No. 956252-33-8](/img/structure/B2519967.png)

1-({1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)-3-methylpiperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound , 1-({1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)-3-methylpiperidine, is a complex molecule that likely contains a pyrazole core, which is a five-membered heterocyclic compound with two adjacent nitrogen atoms. It appears to be functionalized with sulfonyl groups and a piperidine moiety. The tert-butyl group suggests the presence of bulky substituents, which could influence the molecule's reactivity and physical properties.

Synthesis Analysis

The synthesis of pyrazole derivatives can involve a variety of methods. For instance, 2-Aminophenyl-1H-pyrazole has been used as a directing group for copper-mediated C-H amidation and sulfonamidation, which could be relevant for introducing sulfonyl groups into the pyrazole ring . Additionally, a one-pot cyclo-condensation reaction has been employed to synthesize 1H-pyrazole derivatives with an aryl sulfonate moiety, which might be applicable to the synthesis of the compound . The sulfonylation of 4-amino-1H-pyrazoles with p-toluenesulfonyl chloride is another method that could be used to introduce sulfonyl groups into the molecule .

Molecular Structure Analysis

The molecular structure of 1-({1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)-3-methylpiperidine would be expected to show significant steric hindrance due to the presence of the tert-butyl group. The pyrazole core is likely to be the central scaffold, with the sulfonyl groups and the piperidine ring as substituents. The exact positioning of these groups would be crucial in determining the molecule's reactivity and interactions.

Chemical Reactions Analysis

The presence of sulfonyl groups in the molecule suggests that it could participate in sulfonamidation reactions, as indicated by the use of 2-Aminophenyl-1H-pyrazole as a directing group for such reactions . The pyrazole moiety could also be involved in tandem Knoevenagel–Michael reactions, as seen in the synthesis of bis(pyrazol-5-ol)s . The reactivity of the molecule would be influenced by the electronic effects of the substituents and the steric hindrance provided by the tert-butyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The bulky tert-butyl group could affect the solubility and melting point of the compound. The presence of multiple sulfonyl groups could increase the molecule's polarity, potentially affecting its solubility in various solvents. The pyrazole core could contribute to the molecule's stability and reactivity, particularly in acidic or basic conditions. The piperidine ring might also influence the basicity of the compound.

Applications De Recherche Scientifique

NMR Studies in Heterocycles

- NMR Characterization of Heterocycles : This compound is related to six-membered saturated heterocycles used in NMR studies. Researchers have used similar compounds for studying the stereochemistry of epimeric oxidation products using NMR techniques (Buděšínský et al., 2014).

Structural and Electronic Properties

- Structural and Electronic Investigation : A terpyridyl-phenylimidazole system linked to pyrene, closely related to the compound , was examined for its structural and electronic properties. The study involved DFT and TD-DFT investigations, highlighting the application in understanding anion and cation sensing properties (Karmakar et al., 2014).

Water Oxidation Catalysts

- Water Oxidation Activity : Research on ruthenium complexes, which include similar structural elements, has been conducted to analyze their water oxidation activity, a crucial aspect of artificial photosynthesis (Mognon et al., 2015).

Antimicrobial and Anti-inflammatory Applications

- Antimicrobial and Anti-inflammatory Properties : Some pyrazole derivatives bearing an aryl sulfonate moiety, related structurally to the compound , have been synthesized and screened for their anti-inflammatory and antimicrobial activities (Kendre et al., 2013).

Synthesis of Pyrazole Derivatives

- Synthesis of Novel Pyrazole Derivatives : A series of pyrazolo[1,5-a]pyrimidine derivatives, which include phenylsulfonyl moiety as seen in the compound of interest, have been synthesized and evaluated for their antimicrobial activities (Alsaedi et al., 2019).

Propriétés

IUPAC Name |

1-[1-(4-tert-butylphenyl)sulfonyl-3,5-dimethylpyrazol-4-yl]sulfonyl-3-methylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O4S2/c1-15-8-7-13-23(14-15)30(27,28)20-16(2)22-24(17(20)3)29(25,26)19-11-9-18(10-12-19)21(4,5)6/h9-12,15H,7-8,13-14H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORMSFFHBDDUWDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)C2=C(N(N=C2C)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[1-(4-tert-butylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

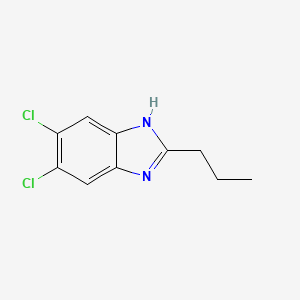

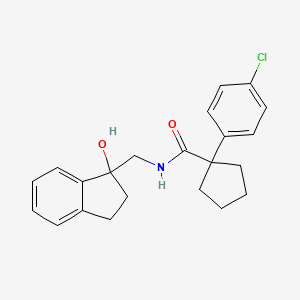

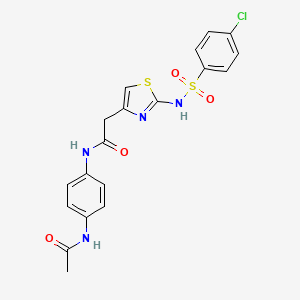

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2519892.png)

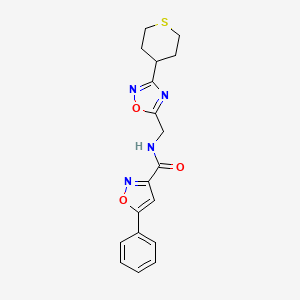

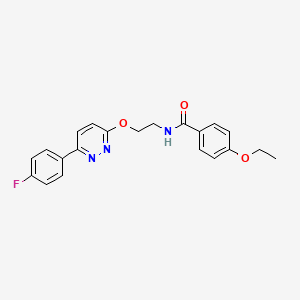

![7-(5-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2519894.png)

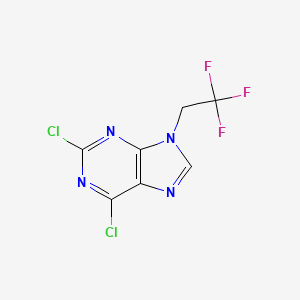

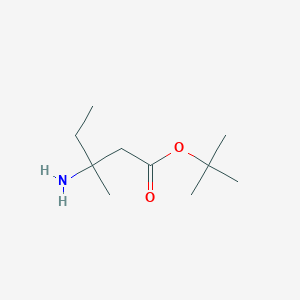

![N-(3-chloro-4-methylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2519895.png)

![N-(isoxazol-4-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2519899.png)